molecular formula C7H9IN2O2 B14482677 1,2-Dimethyl-3-nitropyridin-1-ium iodide CAS No. 65081-36-9

1,2-Dimethyl-3-nitropyridin-1-ium iodide

Cat. No.: B14482677
CAS No.: 65081-36-9
M. Wt: 280.06 g/mol
InChI Key: YGEHFOKZTQSFOA-UHFFFAOYSA-M
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Description

1,2-Dimethyl-3-nitropyridin-1-ium iodide is a chemical compound with the molecular formula C7H9IN2O2 It is a pyridinium salt, characterized by the presence of a nitro group at the third position and two methyl groups at the first and second positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-3-nitropyridin-1-ium iodide typically involves the quaternization of 3-nitropyridine with methyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The general reaction scheme is as follows:

3-Nitropyridine+Methyl Iodide1,2-Dimethyl-3-nitropyridin-1-ium Iodide\text{3-Nitropyridine} + \text{Methyl Iodide} \rightarrow \text{this compound} 3-Nitropyridine+Methyl Iodide→1,2-Dimethyl-3-nitropyridin-1-ium Iodide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-3-nitropyridin-1-ium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Substituted pyridinium salts.

    Reduction: 1,2-Dimethyl-3-aminopyridin-1-ium iodide.

    Oxidation: 1,2-Dicarboxy-3-nitropyridin-1-ium iodide.

Scientific Research Applications

1,2-Dimethyl-3-nitropyridin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3-nitropyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its activity in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethyl-4-nitropyridin-1-ium iodide
  • 1,2-Dimethyl-3-nitropyridin-1-ium chloride
  • 1,2-Dimethyl-3-nitropyridin-1-ium bromide

Uniqueness

1,2-Dimethyl-3-nitropyridin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

65081-36-9

Molecular Formula

C7H9IN2O2

Molecular Weight

280.06 g/mol

IUPAC Name

1,2-dimethyl-3-nitropyridin-1-ium;iodide

InChI

InChI=1S/C7H9N2O2.HI/c1-6-7(9(10)11)4-3-5-8(6)2;/h3-5H,1-2H3;1H/q+1;/p-1

InChI Key

YGEHFOKZTQSFOA-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC=[N+]1C)[N+](=O)[O-].[I-]

Origin of Product

United States

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